molecular formula C20H24N2O3S B11602826 isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-80-4

isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11602826
CAS No.: 609795-80-4
M. Wt: 372.5 g/mol
InChI Key: LABFHIJXDBVOEM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-thiazine class, characterized by a fused bicyclic core with a pyrimidine ring condensed to a thiazine moiety. The structure features:

  • A 4-ethylphenyl substituent at the 6-position, contributing steric bulk and moderate electron-donating effects.
  • An isopropyl ester group at the 7-position, enhancing lipophilicity compared to smaller esters.
  • An 8-methyl group, common in analogs, likely stabilizing the core conformation.

Its molecular formula is C₂₁H₂₅N₂O₃S (calculated based on structural analogs), with a molecular weight of approximately 409.5 g/mol. The ethylphenyl and isopropyl groups suggest improved membrane permeability compared to polar derivatives .

Properties

CAS No.

609795-80-4

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

propan-2-yl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-5-14-6-8-15(9-7-14)18-17(19(24)25-12(2)3)13(4)21-20-22(18)16(23)10-11-26-20/h6-9,12,18H,5,10-11H2,1-4H3

InChI Key

LABFHIJXDBVOEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the isopropyl, ethylphenyl, and methyl groups. Common reagents used in these reactions include various alkyl halides, thioamides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 6-position aryl substituent significantly influences electronic and steric properties. Key analogs include:

Compound Name 6-Position Substituent Electronic Effect Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Ethylphenyl Electron-donating C₂₁H₂₅N₂O₃S ~409.5 Moderate lipophilicity; potential for sustained release due to ethyl group
Ethyl 6-(4-fluorophenyl)-... () 4-Fluorophenyl Electron-withdrawing C₁₈H₁₈FN₂O₃S 373.4 Enhanced polarity; possible improved metabolic stability via fluorine
Methyl 6-(4-chlorophenyl)-... () 4-Chlorophenyl Electron-withdrawing C₁₆H₁₅ClN₂O₃S 362.8 Higher reactivity in electrophilic substitutions; chlorine may enhance binding to hydrophobic targets
Allyl 6-(4-methoxyphenyl)-... () 4-Methoxyphenyl Electron-donating C₂₀H₂₁N₂O₄S 397.5 Methoxy group increases solubility; allyl ester may offer click chemistry potential
Isobutyl 6-(4-iodophenyl)-... () 4-Iodophenyl Electron-withdrawing C₁₉H₂₁IN₂O₃S 484.4 Heavy atom useful for crystallography/radiolabeling; high molecular weight

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, I) improve metabolic stability but may reduce bioavailability due to polarity .

Ester Group Variations

The 7-carboxylate ester impacts lipophilicity and metabolic stability:

Ester Group Example Compound LogP (Estimated) Metabolic Stability
Isopropyl Target Compound ~3.5 Moderate; slower hydrolysis due to steric hindrance
Methyl Methyl 6-(4-chlorophenyl)-... ~2.8 Low; rapid enzymatic cleavage
Ethyl Ethyl 6-(4-fluorophenyl)-... ~3.0 Moderate; balance between stability and solubility
Allyl Allyl 6-(4-methoxyphenyl)-... ~3.2 Variable; susceptible to oxidation

Implications :

Core Modifications in Pyrimido-Oxazine Analogs

Compounds like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-...oxazine-7-carbonitrile () replace thiazine with oxazine and introduce a thiomethyl group at the 8-position. Key differences:

  • Oxazine vs. Thiazine : Oxazine oxygen increases polarity, reducing membrane permeability.
  • Methylthio Group : Acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) for prodrug strategies .
  • Cyano Group: Enhances electrophilicity, enabling cyclization reactions absent in the target compound .

Analytical Data :

  • IR : Expected peaks for ester C=O (~1700 cm⁻¹) and thiazine C-N (~1250 cm⁻¹).
  • NMR : Distinct signals for ethylphenyl protons (δ 1.2–1.4 ppm, triplet) and isopropyl methyl groups (δ 1.3 ppm, doublet) .

Pharmacological and Industrial Relevance

  • The 4-ethylphenyl group balances lipophilicity and steric effects, making the target compound a candidate for CNS-targeting agents.
  • Compared to fluorophenyl () or chlorophenyl () analogs, the ethyl group may reduce toxicity risks associated with halogens.
  • Isopropyl ester stability suggests suitability for extended-release formulations, contrasting with allyl esters () used in prodrugs .

Biological Activity

Isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring fused with a thiazine moiety. Its molecular formula is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S with a molecular weight of approximately 386.51 g/mol. The presence of an isopropyl group and an ethylphenyl substituent contributes to its distinct chemical properties, influencing its biological activity.

Research indicates that this compound exhibits significant enzyme inhibition properties. This inhibition can lead to reduced inflammation and potential anticancer effects. The compound is believed to bind to the active sites of target enzymes, effectively blocking their activity and altering cellular signaling pathways involved in disease progression.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : In laboratory settings, isopropyl 6-(4-ethylphenyl)-8-methyl has shown promising results in inhibiting the proliferation of cancer cells. Specific assays have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and growth.
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression. This dual action enhances its therapeutic profile against both inflammation and cancer.

Comparative Analysis

To better understand the unique properties of isopropyl 6-(4-ethylphenyl)-8-methyl compared to similar compounds, the following table summarizes key analogs:

Compound NameStructureUnique Features
Isopropyl 6-(2-bromophenyl)-8-methylStructureContains bromine; exhibits different biological activities due to halogen substitution
Isopropyl 8-methyl-4-oxo-6-phenyldihydroStructureDifferent substitution pattern; may show varied reactivity
Isopropyl 6-(4-isopropylphenyl)-8-methylStructureAdditional isopropyl group; unique steric effects influencing reactivity

Case Study 1: Antitumor Activity

A notable study investigated the effects of isopropyl 6-(4-ethylphenyl)-8-methyl on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, this compound demonstrated a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered to lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications for chronic inflammatory diseases.

Q & A

Q. What are the key challenges in synthesizing this pyrimido-thiazine derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Synthesis typically involves multi-step pathways, including cyclization of precursors under basic or acidic conditions. Key challenges include controlling regioselectivity and minimizing side reactions. To optimize yields:
  • Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Monitor reaction progress via TLC/HPLC to identify optimal termination points .
  • Adjust temperature gradients (e.g., 60–80°C for cyclization) to balance reaction rate and byproduct formation .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • NMR (1H/13C): Assign peaks to confirm substituent positions (e.g., ethylphenyl vs. methyl groups) .
  • X-ray diffraction: Resolve bond lengths/angles to verify fused pyrimidine-thiazine core and substituent geometry. SHELX software is recommended for refinement .
  • Mass spectrometry: Confirm molecular weight (e.g., ~386–399 g/mol for analogs) .

Q. What initial biological screening approaches are suitable for assessing its therapeutic potential?

  • Methodological Answer: Prioritize enzyme inhibition assays due to structural similarity to bioactive analogs:
  • Kinase/phosphatase inhibition: Use fluorescence-based assays with ATP analogs .
  • Antimicrobial activity: Screen against Gram-positive/negative bacterial panels via microdilution .
  • Cytotoxicity: Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs with different substituents (e.g., ethylphenyl vs. iodophenyl) be resolved?

  • Methodological Answer: Perform systematic structure-activity relationship (SAR) studies:
  • Substituent variation: Synthesize derivatives with halogen, alkoxy, or alkyl groups at the 4-position of the phenyl ring .
  • Data normalization: Compare IC50 values under identical assay conditions (pH, temperature) .
  • Computational docking: Model interactions with target enzymes (e.g., COX-2) to explain potency differences .

Q. What strategies are effective in resolving low crystallinity for X-ray analysis?

  • Methodological Answer: Improve crystal quality via:
  • Solvent screening: Test mixtures of ethyl acetate/hexane or DMSO/water for slow evaporation .
  • Additive use: Introduce trace ionic liquids or polymers (e.g., PEG) to stabilize lattice formation .
  • Temperature control: Crystallize at 4°C to reduce thermal motion artifacts .

Q. How can metabolic instability observed in in vivo studies be addressed?

  • Methodological Answer: Optimize pharmacokinetic properties through:
  • Prodrug design: Modify the carboxylate ester (e.g., replace isopropyl with tert-butyl) to slow hydrolysis .
  • Microsomal stability assays: Identify metabolic hotspots using liver microsomes + LC-MS .
  • Co-administration: Test cytochrome P450 inhibitors to prolong half-life .

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